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Application Note: 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Kinase Inhibitor Discovery
Application Note: 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Kinase Inhibitor Discovery
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology focusing on kinase inhibitor discovery. It details the utility of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a versatile, high-value intermediate for accessing Type I and Type I½ kinase inhibitors.[1]
[1]
Introduction: The "Privileged" Scaffold
Kinase drug discovery relies heavily on "privileged scaffolds"—molecular frameworks that inherently possess high affinity for the ATP-binding site.[1] The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a bioisostere of adenine, the natural ligand of protein kinases.
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a strategic evolution of this scaffold:
-
Adenine Mimicry: The 4-amino group and N3 nitrogen form the critical donor-acceptor hydrogen bond motif required for hinge binding.[1]
-
N7-Methylation: This group blocks the position typically occupied by the ribose sugar in ATP.[1] In inhibitor design, this methyl group often improves lipophilicity and prevents non-specific H-bond donation, locking the binding mode.
-
C6-Iodine "Warhead": This is the functional pivot point.[1] In the pyrrolo[2,3-d]pyrimidine numbering system, position 6 corresponds to the C8 position of purine. Substituents here project into the solvent-exposed region or the ribose-binding pocket , areas of high sequence variability among kinases.[1] This allows for the generation of highly selective inhibitors from a promiscuous core.
Mechanistic Utility[2][3][4]
-
Target Class: Serine/Threonine Kinases (e.g., CDPK1, MNK, CLK) and Tyrosine Kinases (e.g., RET, CSF1R).
-
Binding Mode: Type I (ATP-competitive).[1]
-
Chemical Space: The iodine handle enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to install solubilizing groups or specific interaction motifs.[1]
Chemical Properties & Handling[1][5]
| Property | Specification | Application Note |
| Molecular Formula | C₇H₇IN₄ | |
| Molecular Weight | 274.06 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (MW < 300).[1] |
| Appearance | Off-white to pale yellow solid | Light sensitive (protect from direct UV).[1] |
| Solubility | DMSO (>50 mM), DMF | Poor water solubility; store stock solutions in DMSO at -20°C. |
| Reactivity | C6-Iodine | Highly reactive in Pd(0) catalyzed cross-couplings.[1] |
| Stability | High | Stable under standard laboratory conditions; avoid strong acids.[1] |
Experimental Protocols
Protocol A: Diversity-Oriented Synthesis via Suzuki-Miyaura Coupling
Objective: To generate a library of C6-substituted kinase inhibitors targeting the solvent-exposed pocket.[1] Rationale: The C6-iodine bond is weaker and more reactive than C-Cl or C-Br bonds often found on the pyrimidine ring (C2/C4), allowing for regioselective functionalization without protecting the exocyclic amine.[1]
Materials
-
Substrate: 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv).
-
Boronic Acids: Aryl/Heteroaryl boronic acids (1.5 equiv) (e.g., 4-pyrazolyl, phenyl-sulfonamides).[1]
-
Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (for sterically unhindered acids).
-
Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water.[1]
Workflow
-
Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Add solvents.[1] Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vial under Argon.
-
Reaction:
-
Thermal: Heat at 90°C for 4–12 hours.
-
Microwave (Recommended): Heat at 110°C for 30–60 minutes.
-
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (DCM:MeOH gradient 0–10%). The product is often polar due to the free amine.
Technical Insight: If the 4-amine interferes with the coupling (rare, but possible with electron-poor boronic acids), use a Boc-protected version of the scaffold, though the free amine is generally tolerated in Suzuki conditions.
Protocol B: Biochemical Kinase Assay (ADP-Glo™)
Objective: To validate the inhibitory potency (IC50) of the synthesized derivatives against a target kinase (e.g., RET or CDPK1). Rationale: The ADP-Glo assay is a luminescent, homogeneous assay that measures ADP formation, a universal product of kinase activity. It is less prone to interference from fluorescent compounds than FRET assays.[1]
Materials
-
Kinase: Recombinant kinase (e.g., RET wt, V804M mutant).
-
Substrate: Peptide substrate (e.g., IGF1Rtide) or whole protein.
-
ATP: Ultra-pure ATP (at K_m concentration for the specific kinase).
-
Test Compounds: Serial dilutions in DMSO.
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]
Workflow
-
Compound Preparation: Prepare 3x serial dilutions of the C6-substituted derivatives in 100% DMSO. Transfer 50 nL to a 384-well white plate (low volume).
-
Enzyme Addition: Dilute kinase in 1x Kinase Buffer. Add 2.5 µL/well. Incubate 10 min at RT to allow compound-enzyme binding (pre-equilibrium).
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.[1] Spin down plate.
-
Incubation: Incubate at RT for 60 minutes (linear phase).
-
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent.[1] Incubate 40 min (consumes unreacted ATP).
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.
-
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition =
Visualizing the Science
Diagram 1: Synthetic Diversification Workflow
This diagram illustrates the transformation of the core scaffold into a library of inhibitors via C6-functionalization.[1]
Caption: Workflow for generating kinase inhibitor libraries. The C6-iodine acts as a specific handle for introducing diversity targeting the solvent and ribose pockets.[1]
Diagram 2: Binding Mode Hypothesis
This diagram represents the structural logic of using this scaffold in the ATP-binding site.[1]
Caption: Schematic of the inhibitor binding mode. The N1/C4-amine mimics adenine binding to the hinge, while the C6-substituent extends into the solvent region to tune selectivity.
References
-
Han, S., et al. (2020). "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry.
-
Lozada-Soto, E. A., et al. (2021). "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." Journal of Medicinal Chemistry.
-
Vidadala, R. S., et al. (2016). "7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 (CDPK1)." Antimicrobial Agents and Chemotherapy.[1]
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]
Sources
Application Note and Detailed Protocol for the N-Alkylation of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Application Note and Detailed Protocol for the N-Alkylation of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Introduction: The Significance of N-Alkylated Pyrrolo[2,3-d]pyrimidines in Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of the purine heterocycle, is a privileged pharmacophore in medicinal chemistry.[1] Its derivatives have demonstrated a wide range of biological activities, including potent inhibition of various kinases such as Janus kinase 2 (JAK2) and phosphoinositide 3-kinase (PI3K), making them crucial in the development of treatments for cancer and inflammatory diseases.[1] The N-alkylation of the exocyclic amine at the C-4 position of this scaffold provides a powerful avenue for modulating the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This application note provides a detailed experimental procedure for the N-alkylation of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in the synthesis of diverse compound libraries for drug discovery.
Mechanistic Considerations and Rationale for Experimental Design
The N-alkylation of an amine is a fundamental transformation in organic synthesis, typically proceeding via a nucleophilic substitution (SN2) reaction. The exocyclic amine of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine acts as the nucleophile, attacking an electrophilic alkylating agent. The choice of reagents and reaction conditions is critical for achieving high yields and minimizing side reactions.
Choice of Base: A suitable base is required to deprotonate the amine, thereby increasing its nucleophilicity. Inorganic bases such as potassium carbonate (K₂CO₃) are often employed due to their moderate strength, good solubility in polar aprotic solvents, and ease of removal during workup.[1][2] Stronger bases like sodium hydride (NaH) could also be used but may lead to undesired side reactions or deprotonation at other sites on the heterocyclic core.
Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions. These solvents can dissolve the reactants and the inorganic base while not participating in the reaction. DMF, in particular, is effective at solvating cations, which can enhance the reactivity of the anionic nucleophile.
Choice of Alkylating Agent: Alkyl halides (e.g., iodides, bromides, or chlorides) are common electrophiles for N-alkylation.[2] The reactivity of the halide follows the trend I > Br > Cl. For this protocol, we will use a generic alkyl bromide (R-Br) as the electrophile.
Experimental Workflow
The overall experimental workflow for the N-alkylation of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is depicted in the following diagram:
Caption: Experimental workflow for the N-alkylation of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The specific alkylating agent and reaction temperature may need to be optimized for different substrates.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C₇H₇IN₄ | 286.07 | 1.0 | 1.0 |
| Alkyl Bromide (R-Br) | R-Br | Variable | 1.2 | 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |
| Brine | NaCl(aq) | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
| Silica Gel | SiO₂ | 60.08 | - | - |
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 mmol, 1.0 eq).
-
Add potassium carbonate (2.0 mmol, 2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion of the base.
-
-
Addition of Alkylating Agent:
-
Add the alkyl bromide (1.2 mmol, 1.2 eq) to the reaction mixture dropwise at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C, depending on the reactivity of the alkyl bromide).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Alternative Method: Mitsunobu Reaction
For sterically hindered or less reactive alcohols, the Mitsunobu reaction offers a powerful alternative for N-alkylation.[3][4] This reaction typically involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents can be toxic and mutagenic; handle with care.
-
DMF is a potential reproductive toxin; avoid inhalation and skin contact.
Characterization
The final product should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the N-alkylation of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The described SN2 reaction using an alkyl halide and potassium carbonate is a reliable and widely applicable method. For more challenging substrates, the Mitsunobu reaction presents a viable alternative. By following this guide, researchers can efficiently synthesize a variety of N-alkylated pyrrolo[2,3-d]pyrimidine derivatives for further investigation in drug discovery and development programs.
References
-
Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications (RSC Publishing). Available at: [Link]
-
Mitsunobu reaction-based derivatization resulting in O-alkylated... ResearchGate. Available at: [Link]
-
Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. Available at: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health. Available at: [Link]
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
-
Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. ACS Publications. Available at: [Link]
-
Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. SpringerLink. Available at: [Link]
-
Iron catalysed direct alkylation of amines with alcohols. University of Groningen research portal. Available at: [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
The Strategic Role of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the Synthesis of Targeted Kinase Inhibitors for Cancer Therapy: Application Notes and Protocols
The Strategic Role of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the Synthesis of Targeted Kinase Inhibitors for Cancer Therapy: Application Notes and Protocols
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery. Kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to adenine, the core component of ATP, allows it to function as an effective ATP-competitive inhibitor, targeting the ATP-binding site of a wide array of kinases.[1] This structural motif is central to numerous clinically approved and investigational kinase inhibitors.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key intermediate, 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , in the synthesis and evaluation of novel kinase inhibitors for targeted cancer therapy. We will delve into the rationale behind its design, provide detailed synthetic protocols for its derivatization, and outline methodologies for the biological evaluation of the resulting compounds.
The Chemical Rationale: Why 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The specific substitution pattern of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not arbitrary; it is a deliberate design to facilitate the efficient synthesis of diverse libraries of potential kinase inhibitors.
-
The 7H-pyrrolo[2,3-d]pyrimidine Core: As mentioned, this core structure mimics adenine, providing a strong foundation for binding to the ATP pocket of kinases.[1]
-
The 4-Amine Group: This group is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase, a key interaction for potent inhibition.
-
The 6-Iodo Group: The iodine atom is a versatile synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.[2]
-
The 7-Methyl Group: The methylation at the N7 position can serve multiple purposes. It can prevent potential metabolic N-dealkylation, enhance solubility, and provide a steric bump to fine-tune the inhibitor's fit within the ATP-binding pocket, potentially increasing selectivity for the target kinase.
Targeted Signaling Pathways and Therapeutic Opportunities
Derivatives synthesized from 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have shown significant promise in targeting several critical cancer-associated signaling pathways.
The JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors, and their aberrant activation is a hallmark of various hematological malignancies and inflammatory diseases.[3] The pyrrolo[2,3-d]pyrimidine scaffold is a key feature of approved JAK inhibitors like Tofacitinib. By utilizing 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, novel and selective JAK inhibitors can be developed.[3][4][5]
Signaling Pathway Diagram: JAK-STAT Inhibition
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a chemical probe
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a chemical probe
This Application Note is designed for medicinal chemists and chemical biologists. It details the utility of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine not merely as a static inhibitor, but as a high-value electrophilic scaffold for the rapid generation of kinase chemical probes.
A Gateway Scaffold for Diversity-Oriented Synthesis of Kinase Probes
HExecutive Summary
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (hereafter 6-I-7-Me-PP ) is a privileged heterocyclic building block used in Fragment-Based Drug Discovery (FBDD) and Late-Stage Functionalization (LSF) .
While the parent pyrrolo[2,3-d]pyrimidine core functions as an ATP-mimetic hinge binder, the C6-iodine substituent serves as a critical reactive handle. It allows researchers to rapidly synthesize libraries of Type I and Type I½ kinase inhibitors targeting the CLK (Cdc2-like kinase) , DYRK , CSF1R , and FLT3 families. This probe precursor is essential for mapping the "gatekeeper" and solvent-exposed regions of the kinase ATP pocket.
Scientific Background & Mechanism
2.1 The "Privileged" Scaffold
The 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core is isosteric with adenine. It binds to the kinase hinge region via a bidentate hydrogen bond network:[1]
-
N1 (Acceptor): Receives a H-bond from the backbone amide (typically the residue n+2 from the gatekeeper).
-
C4-NH2 (Donor): Donates a H-bond to the backbone carbonyl (residue n).
2.2 The Role of the 6-Iodo Handle
The iodine atom at position 6 is strategically placed to direct substituents toward the solvent-exposed front pocket or, depending on the kinase conformation, the ribose-binding pocket .
-
Synthetic Utility: The C-I bond is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the attachment of diverse aryl/heteroaryl groups.
-
Structural Biology: The heavy iodine atom (
) facilitates X-ray crystallographic phasing (SAD/MAD) and allows for the exploration of halogen bonding interactions within the active site before functionalization.
2.3 Target Specificity
Functionalization of 6-I-7-Me-PP yields potent inhibitors for:
-
CLK1/2/4 & DYRK1A: 6-Aryl-substituted analogs are extensively documented as selective inhibitors for these dual-specificity tyrosine-phosphorylation-regulated kinases, relevant in splicing modulation and neurodegenerative diseases.
-
CSF1R: 6-Aryl derivatives have demonstrated sub-nanomolar potency against Colony-Stimulating Factor 1 Receptor, a target in immuno-oncology.
Visualizing the Workflow
The following diagram illustrates the transformation of the 6-I-7-Me-PP probe scaffold into active kinase inhibitors.
Caption: Workflow for utilizing 6-I-7-Me-PP to generate targeted kinase chemical probes via late-stage functionalization.
Experimental Protocols
Protocol A: Diversity-Oriented Synthesis via Suzuki-Miyaura Coupling
Objective: To generate a library of 6-aryl-7-methyl-pyrrolo[2,3-d]pyrimidines to probe kinase selectivity.
Reagents:
-
Substrate: 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv).
-
Boronic Acids: Diverse Aryl/Heteroaryl boronic acids (1.5 equiv).
-
Catalyst: Pd(dppf)Cl
[2][3]·CH Cl (5 mol%). -
Base: 2M Na
CO (aqueous) (3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).[2]
Step-by-Step Procedure:
-
Setup: In a microwave vial or sealed tube, charge 6-I-7-Me-PP (50 mg, 0.18 mmol), the desired aryl boronic acid (0.27 mmol), and Pd(dppf)Cl
(7.4 mg, 0.009 mmol). -
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and 2M Na
CO (0.27 mL) via syringe. -
Reaction: Heat the mixture to 90°C for 4–12 hours (conventional heating) or 120°C for 30 minutes (microwave irradiation).
-
Checkpoint: Monitor reaction progress via LC-MS (Target mass = Scaffold - I + Aryl).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
-
Purification: Dry organic layer over MgSO
, filter, and concentrate. Purify via flash chromatography (typical eluent: 0–10% MeOH in DCM). -
Validation: Verify structure via
H NMR and HRMS.
Protocol B: Crystallographic Fragment Screening (Soak Method)
Objective: To determine if the scaffold binds to a target kinase and utilize the iodine anomalous signal for phasing.
Step-by-Step Procedure:
-
Crystal Preparation: Obtain apo-crystals of the target kinase (e.g., CLK1) using standard hanging drop vapor diffusion.
-
Stock Solution: Dissolve 6-I-7-Me-PP in 100% DMSO to a concentration of 100 mM.
-
Soaking: Add the compound stock to the crystallization drop to reach a final concentration of 1–5 mM (ensure DMSO < 5% to prevent crystal cracking). Incubate for 2–24 hours.
-
Cryoprotection: Transfer crystal to a cryo-solution containing the ligand and flash-cool in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data.
-
Note: To exploit the Iodine anomalous signal, collect data at an energy of ~5.0 keV (near the I L-III edge) or maximize redundancy at standard energies (12.7 keV) to detect the anomalous difference.
-
Data Summary: Potency of Derived Probes
The following table illustrates the potential of this scaffold when functionalized at the 6-position (derived from literature precedents on the scaffold class).
| Derivative (R at Pos 6) | Target Kinase | IC50 (nM) | Binding Mode |
| Iodine (Parent) | Pan-Kinase (Weak) | >10,000 | Fragment / Hinge Binder |
| Phenyl | CLK1 / CLK4 | ~100 - 500 | Type I (ATP Competitive) |
| 4-Piperidinyl-phenyl | CSF1R | < 5 | Type I½ (DFG-out like) |
| Heteroaryl (Pyridine) | DYRK1A | ~50 - 200 | Type I |
Storage and Stability
-
Physical State: Off-white to pale yellow solid.
-
Storage: Store at -20°C. Protect from light (iodides can liberate iodine upon prolonged light exposure).
-
Solubility: Soluble in DMSO (>50 mM) and DMF. Sparingly soluble in water.
References
-
Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing." Chemistry & Biology. Link(Demonstrates the utility of the 6-aryl-pyrrolo[2,3-d]pyrimidine scaffold for CLK inhibition).
-
Tiwari, R., et al. (2023). "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." Journal of Medicinal Chemistry. Link(Details the synthesis of CSF1R inhibitors using the 6-iodo precursor).
-
Structural Genomics Consortium (SGC). "Kinase Chemical Probes." Link(General resource for kinase probe criteria).
-
PubChem Compound Summary. "7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine."[4] Link(Parent scaffold data).
Sources
Technical Notes & Optimization
Technical Support Center: Solubilization Strategies for 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Technical Support Center: Solubilization Strategies for 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Initial Assessment & Compound Profile[1]
Welcome to the technical support center. You are likely working with 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a halogenated 7-deazapurine derivative. This scaffold is frequently used as a building block for kinase inhibitors (e.g., JAK/SYK pathways) or as a probe in cross-coupling reactions.
The Core Challenge: This molecule exhibits classic "brick dust" properties. The combination of the planar pyrrolo[2,3-d]pyrimidine core, the hydrophobic methyl group at N7, and the heavy iodine atom at C6 creates a high crystal lattice energy and significant lipophilicity.
Physicochemical Snapshot
| Property | Value (Est.) | Implication |
| Molecular Weight | ~274.06 g/mol | Moderate, but density is high due to Iodine. |
| LogP (Lipophilicity) | ~2.5 - 3.2 | Poor water solubility; prefers organic solvents. |
| pKa (Basic) | ~4.5 - 5.2 | Critical: The N1 nitrogen is weakly basic. It will protonate in acidic conditions. |
| H-Bond Donors | 1 (Exocyclic -NH2) | Limited interaction with water. |
| H-Bond Acceptors | 3 | N1, N3, and N7 (though N7 is methylated and sterically hindered). |
Troubleshooting Guides (Q&A)
Module A: Organic Solvent Handling (Stock Solutions)
Q: I tried dissolving the compound in DMSO at 50 mM, but it precipitated after freezing. Is my compound degraded?
A: Likely not. This is a physical issue, not chemical degradation. DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, the solubility of this hydrophobic iodine derivative drops exponentially.
Troubleshooting Protocol:
-
Check Water Content: Ensure you are using anhydrous DMSO (≤0.1% water).
-
Sonication: The iodine atom increases molecular weight and van der Waals forces. Vortexing is insufficient. Sonicate at 40°C for 10–15 minutes to break the crystal lattice.
-
Freeze-Thaw Cycle: Upon thawing, the compound may form micro-crystals. Always re-sonicate thawed stocks before use. Do not assume a clear solution is homogeneous without verification.
Visual Workflow: Stock Preparation
Figure 1: Optimal workflow for preparing stable stock solutions of halogenated heterocycles.
Module B: Aqueous Dilution (The "Crash Out" Effect)
Q: My DMSO stock is clear, but when I spike it into cell culture media (RPMI/DMEM), it instantly turns cloudy. How do I fix this?
A: You are experiencing "solvent shock." The 6-Iodo substituent makes the molecule highly hydrophobic. When the DMSO sheath is stripped away by water, the molecules aggregate faster than they can disperse.
The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Step 1: Dilute your DMSO stock 1:10 into a "transition solvent" (e.g., PEG400 or Propylene Glycol).
-
Step 2: Dilute that mixture into your aqueous buffer.
Recommended Vehicle Formulation: For animal studies or high-concentration assays, simple DMSO/Water fails. Use this formulation:
-
5% DMSO (Solubilizer)
-
40% PEG400 (Co-solvent/Dispersant)
-
5% Tween 80 (Surfactant to prevent aggregation)
-
50% Saline/Water (Bulk phase)
Module C: pH Manipulation & Salt Formation
Q: Can I improve solubility by adjusting pH?
A: Yes, this is the most scientifically robust method for this specific scaffold. The pyrrolo[2,3-d]pyrimidine core has a basic nitrogen at position N1 (pyrimidine ring).
-
Mechanism: At neutral pH (7.4), the molecule is neutral and insoluble. At pH < 4.0, N1 protonates, becoming cationic and highly soluble.
-
Warning: The exocyclic amine (4-NH2) is generally not the primary protonation site due to resonance delocalization into the ring. Focus on the ring nitrogen.
Protocol: In Situ Salt Formation (Mesylate/HCl) Instead of using neutral water, prepare your buffer with a molar equivalent of acid.
-
Calculate the moles of your compound.
-
Add 1.1 equivalents of Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl) to the water before adding the compound.
-
This forms the in situ salt: [6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine]H+ • Cl-.
Module D: Advanced Solubilization (Cyclodextrins)
Q: I cannot use high DMSO or acidic pH in my assay. What is the alternative?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The iodine atom at position 6 provides an excellent "anchor" for the hydrophobic cavity of the cyclodextrin. The iodine acts as a lipophilic handle, guiding the molecule into the CD torus.
Protocol: HP-β-CD Complexation
-
Prepare a 20% (w/v) HP-β-CD solution in water or PBS.
-
Add your compound powder directly to this solution (not via DMSO).
-
Critical Step: Shake or stir vigorously for 4–6 hours at room temperature. The solution should clarify as the inclusion complex forms.
-
Filter sterilize (0.22 µm).
Visual Mechanism: Solubilization Pathways
Figure 2: Two distinct chemical mechanisms to achieve aqueous solubility.
Summary of Solvents & Compatibility
| Solvent System | Solubility Rating | Application | Notes |
| 100% DMSO | High (>50 mM) | Stock Storage | Hygroscopic; keep sealed. |
| 100% Ethanol | Low/Moderate | Synthesis | Heating required. |
| PBS (pH 7.4) | Very Low (<10 µM) | Assay | Will precipitate without additives. |
| 0.1M HCl | High | Assay/Dosing | Forms soluble salt; check protein compatibility. |
| 20% HP-β-CD | Moderate/High | In Vivo/Cell | Best for "gentle" solubilization. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 265827, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]
- Note: Provides physicochemical baseline for the 7-methyl-pyrrolo[2,3-d]pyrimidine core.
- Authority on handling hydrophobic kinase inhibitors and DMSO stock prepar
- Thorsteinn Loftsson, Marcus E. Brewster (2010).Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology. Foundational text on using HP-β-CD for lipophilic drugs.
- General guidelines for solvent compatibility and salt form
Technical Support Center: Purification of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and Analogs
Technical Support Center: Purification of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and Analogs
Welcome to the technical support guide for researchers working with 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its related analogs. This class of compounds, built on the versatile 7-deazapurine scaffold, are critical intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2][3] However, their unique structural features—a basic amine, a labile iodo group, and potential for isomeric substitution—present distinct purification challenges. This guide provides field-proven insights and troubleshooting protocols to help you achieve the high purity required for downstream applications.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Impurities
This section addresses the most common issues encountered during the purification of this compound class in a direct question-and-answer format.
Q1: My NMR analysis shows two distinct, yet very similar, sets of peaks suggesting an isomeric mixture. What is this impurity and how can I separate it?
A: The most probable impurity is the N9-methyl regioisomer, formed during the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core. The pyrrole nitrogen (N7) and the pyrimidine nitrogen (N9) are both nucleophilic, leading to competitive alkylation and the formation of a hard-to-separate isomeric mixture.
-
Causality: The ratio of N7 to N9 alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[4] Sodium hydride in DMF, for instance, is a common method that can still produce mixtures. The electronic and steric properties of both isomers are very similar, resulting in nearly identical polarities and making standard silica gel chromatography challenging.
-
Troubleshooting Steps:
-
Confirm Identity: Use 2D NMR techniques like HMBC to definitively assign the structures. An HMBC correlation between the N-methyl protons and the C4/C5a carbons of the pyrimidine ring will confirm the N7 isomer, while a correlation to C4/C8a would indicate the N9 isomer.
-
Chromatography Optimization: While difficult, separation on silica is sometimes possible with a very shallow solvent gradient and high-efficiency silica gel (e.g., 25-40 µm particle size).
-
Recrystallization: Attempt fractional recrystallization from various solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble when hot (like isopropanol or acetonitrile) and a non-polar anti-solvent (like hexanes or heptane).
-
Advanced Chromatography: If the above methods fail, consider more advanced techniques:
-
Reversed-Phase HPLC (RP-HPLC): This is often the method of choice for separating closely related isomers.[5] A C18 column with a water/acetonitrile or water/methanol mobile phase, often with a formic acid or TFA modifier to improve peak shape, can be effective.
-
Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for isomeric separation compared to standard liquid chromatography and is a valuable alternative.
-
-
Q2: My post-purification analysis shows a significant peak corresponding to the de-iodinated analog (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine). What causes this and how can it be prevented?
A: This is a classic case of dehalogenation. The carbon-iodine bond on electron-rich aromatic systems like the pyrrolo[2,3-d]pyrimidine core is relatively weak and susceptible to cleavage under various conditions.
-
Causality: Deiodination can be triggered by:
-
Acidic Conditions: Prolonged exposure to acidic environments, including the acidic surface of standard silica gel, can promote protonolysis of the C-I bond.[6]
-
Light and Heat: The compound may be photolabile or thermally unstable.
-
Reductive Reagents: Trace metals (like palladium from a previous step) or other reducing agents can catalyze the cleavage.
-
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Before performing column chromatography, pre-treat the silica gel. This can be done by flushing the packed column with an eluent containing a small amount of a basic modifier like triethylamine (0.5-1% v/v) to neutralize acidic sites.[5]
-
Protect from Light: Conduct the reaction workup and purification in amber glassware or by wrapping the flasks in aluminum foil to minimize light exposure.
-
Minimize Heat: Concentrate fractions under reduced pressure at low temperatures (e.g., < 40 °C). Avoid prolonged heating of the compound in solution.
-
Inert Atmosphere: If deiodination is severe, consider performing the purification under an inert atmosphere (Nitrogen or Argon) to prevent oxidative or radical-based degradation pathways.
-
Q3: My compound streaks severely on silica TLC plates, making it impossible to determine an appropriate solvent system for column chromatography. Why is this happening?
A: This is a hallmark issue for basic, nitrogen-containing heterocycles on standard silica gel.[5]
-
Causality: The 4-amino group and the pyrimidine nitrogens are basic. They interact strongly and often irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to tailing, streaking, and sometimes complete retention of the compound on the stationary phase.
-
Troubleshooting Steps:
-
Use a Basic Modifier: This is the most effective solution. Add a small amount of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your mobile phase. A typical starting concentration is 0.5-1% (v/v). This base will compete for the acidic sites on the silica, allowing your compound to elute cleanly.
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.
-
Amine-Functionalized Silica: Pre-treated silica with amino groups bonded to the surface provides a less acidic environment and can significantly improve peak shape.
-
-
Reversed-Phase Chromatography: As mentioned in Q1, RP-HPLC is generally less prone to issues with basic compounds and can be an effective purification strategy.[5]
-
Section 2: Optimized Purification Protocols & Workflows
This section provides detailed, step-by-step methodologies for key purification processes.
Protocol 1: Optimized Flash Chromatography on Silica Gel
This protocol is designed to mitigate streaking and potential on-column decomposition.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack the column with the silica slurry.
-
Pre-equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the initial mobile phase (e.g., 100% Dichloromethane) containing 0.5% v/v triethylamine. This step is critical for neutralizing the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., Dichloromethane or Ethyl Acetate/Hexane mixture) containing 0.5% triethylamine. Gradually increase the polarity by adding a polar solvent like Methanol or Isopropanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Fraction Collection: Collect fractions and monitor by TLC (ensure the TLC developing chamber also contains the same mobile phase, including the triethylamine).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40 °C.
| Polarity | Mobile Phase Composition | Modifier | Target Application |
| Low-Medium | 50-100% Ethyl Acetate in Hexanes | 0.5% Et₃N | Good for separating less polar impurities. |
| Medium-High | 0-10% Methanol in Dichloromethane | 0.5% Et₃N | Standard system for eluting the target compound.[7][8] |
| High | 10-20% Methanol in Dichloromethane | 1% Et₃N / NH₄OH | For eluting highly polar analogs or baseline material. |
Workflow Diagram: Purification Decision Tree
This diagram outlines a logical approach to troubleshooting the purification process based on initial analytical data.
Caption: A decision tree for troubleshooting purification.
Diagram: Common Impurity Formation Pathways
This diagram illustrates the synthetic origins of the most common impurities.
Caption: Origins of common impurities during synthesis.
Section 3: Compound Stability and Handling
Q: What are the best practices for storing the purified 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
A: Given its potential sensitivity to light and acid, proper storage is crucial to maintain purity over time.
-
Short-Term Storage: Store as a solid in a sealed vial under an inert atmosphere (argon or nitrogen) at 4°C, protected from light (amber vial).[9]
-
Long-Term Storage: For long-term storage, keeping the solid compound at -20°C is recommended. Avoid storing in solution for extended periods, as solvent interactions can accelerate degradation. If you must store in solution, use an anhydrous, aprotic solvent like DMSO and store at -20°C or -80°C.
References
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem. Available at: [Link]
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules. Available at: [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development. Available at: [Link]
-
Synthesis of 7-Alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles by the Copper-Catalyzed Reaction of 4-(Alkylamino)-5-iodopyrimidines with Propanedinitrile. ResearchGate. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC, National Institutes of Health. Available at: [Link]
-
phenylsubstituted-7H-pyrrolo[2,3- d]pyrimidin-4-amines as dual inhibitors of aur. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules. Available at: [Link]
-
Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]
-
SYNTHESIS OF 7-ALKYL-6-AMINO-7H-PYRROLO[2,3-d]- PYRIMIDINE-6-CARBONITRILES BY THE COPPER-CATALYZED REACTION OF 4-(ALKYLAMINO). HETEROCYCLES. Available at: [Link]
- Process for the preparation of pyrrolo[2,3-d]pyrimidines.Google Patents.
-
Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available at: [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules. Available at: [Link]
-
Selective C–H Iodination of (Hetero)arenes. PMC, National Institutes of Health. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC, National Institutes of Health. Available at: [Link]
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinase. ChemMedChem. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]
-
Structure-Based Approach for the Discovery of Pyrrolo[3,2- d]pyrimidine-based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Boron Molecular. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.Google Patents.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
common issues in scaling up 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine synthesis
common issues in scaling up 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine synthesis
Current Status: Active Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Troubleshooting Scale-Up, Regioselectivity, and Process Safety
Executive Summary & Core Logic
The synthesis of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine presents a classic "deazapurine trap" in process chemistry. The core challenge lies in the orthogonal reactivity of the pyrrolo[2,3-d]pyrimidine scaffold:
-
Electrophilic Aromatic Substitution (SEAr) favors the C5 position.
-
Directed Ortho-Metalation (DoM) is required to access the C6 position.
Many scale-up failures occur because protocols utilizing NIS or Iodine/Base (standard iodination) yield the 5-iodo isomer, not the 6-iodo target. This guide focuses on the Lithiation-Quench pathway, which is the only reliable method to secure C6 regioselectivity on scale.
Recommended Synthetic Route (Scale-Up Optimized)
To maximize yield and purity, we recommend the "Chloro-First" route. The 4-chloro substituent serves as a robust directing group for lithiation and avoids the solubility/proton-transfer issues of a free amine.
-
Precursor: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]
-
Step 1 (Methylation): Regioselective N7-methylation.
-
Step 2 (Iodination): C6-Lithiation followed by Iodine quench.
-
Step 3 (Amination): SNAr displacement of 4-Cl with Ammonia.
Interactive Troubleshooting Modules
Module A: The Methylation Conundrum (N7 vs. N1)
Objective: Install the methyl group at N7 without alkylating the pyrimidine N1.
Q: Why am I seeing significant N1-methyl impurity (up to 15%)? A: This is a classic Hard/Soft Acid-Base (HSAB) issue. The N1 nitrogen is "harder" and more basic than the pyrrole N7, but the N7-H is more acidic (pKa ~13).
-
Cause: Using a base that is too weak (e.g., K2CO3 in acetone) or allowing the reaction to run too hot results in thermodynamic equilibration, favoring N1 alkylation.
-
Solution: Use a Phase Transfer Catalysis (PTC) system or a strong base that ensures irreversible deprotonation of N7.
-
Protocol: Use KOH (powdered) / TBAI (cat.) in Toluene or Me-THF. Keep temperature < 10°C during MeI addition.
-
Alternative: NaH in DMF is highly selective for N7 but poses hydrogen evolution risks on scale.
-
Q: The reaction mixture solidifies halfway through. How do I handle this on a 5kg scale? A: The potassium salt of the deazapurine is often insoluble in non-polar solvents.
-
Fix: Switch to a biphasic system (DCM/Water with TBAB catalyst). The salt stays at the interface, and the methylated product migrates into the organic phase, keeping the slurry mixable.
Module B: The Iodination Bottleneck (C6-Selectivity)
Objective: Install Iodine at C6. This is the most critical step.
Q: I used NIS (N-Iodosuccinimide) in DMF, but NMR shows the iodine at C5. Why?
A: NIS is an electrophilic source of iodine (
-
Correction: You must use a lithiation strategy. Deprotonate C6-H using a strong base, then quench with elemental Iodine (
).
Q: My lithiation yield is low (30-40%). I'm using n-BuLi at -78°C. A: On scale, maintaining -78°C is difficult, and 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has poor solubility in pure THF at cryogenic temperatures.
-
Troubleshooting Checklist:
-
Solubility: Add a co-solvent like TMEDA (Tetramethylethylenediamine). It breaks up BuLi aggregates and improves solubility.
-
Moisture: The C6-Li intermediate is extremely sensitive. Ensure KF (water content) of solvent is <50 ppm.
-
Quench Temperature: The iodine quench is exothermic. If the temp spikes > -60°C during addition, the C6-Li species can isomerize or protonate.
-
Q: Can I avoid -78°C conditions? Cryogenics are too expensive for our pilot plant. A: Yes. Switch to Knochel-Hauser Base (TMPMgCl·LiCl) .
-
Advantage: This magnesiate base is more chemoselective and stable. It allows deprotonation at -20°C to 0°C , which is achievable with standard glycol chillers.
-
Citation: This approach aligns with modern metallation strategies for functionalized heterocycles (See Chem. Commun., 2015, 51, 13706).
Module C: Amination (Converting 4-Cl to 4-NH2)
Objective: Displace the chloride with ammonia.
Q: The reaction is stalling at 80% conversion using aqueous ammonia. A: The 4-Cl bond is deactivated by the electron-donating methyl group and the iodine. Aqueous ammonia often lacks the nucleophilicity required at atmospheric pressure.
-
Fix: Use Methanolic Ammonia (7N) or IPA/NH3 in a pressure vessel (autoclave) at 100-110°C. The lower dielectric constant of alcohol aids the SNAr mechanism compared to water.
Q: I see a hydrolysis byproduct (4-hydroxy/4-oxo species). A: Water is competing with ammonia.
-
Fix: Ensure your alcoholic ammonia is dry. If using aqueous ammonia, you must use a massive excess (50-100 eq) to statistically favor the amine, but this reduces reactor throughput.
Visualizing the Pathway
The following diagram illustrates the critical divergence between Electrophilic Halogenation (Failure Mode) and Directed Lithiation (Success Mode).
Caption: Divergent synthesis pathways showing the necessity of lithiation for C6-functionalization.
Data & Reagent Comparison
Table 1: Iodination Strategy Comparison for Scale-Up
| Method | Reagents | Regioselectivity | Temp.[2] Req | Scale-Up Suitability |
| Electrophilic | NIS / DMF | C5 (Major) | RT | Low (Wrong isomer) |
| Lithiation (Std) | n-BuLi / THF / I2 | C6 (Exclusive) | -78°C | Medium (Cryogenic cost) |
| Lithiation (Adv) | TMPMgCl·LiCl / I2 | C6 (Exclusive) | -20°C | High (Standard chillers) |
| Radical | I2 / PIDA | Mixed C5/C6 | Reflux | Low (Purification mess) |
Detailed Protocol: The "Knochel-Hauser" C6-Iodination
This protocol avoids -78°C cryogenics, making it suitable for kilo-lab execution.
Reagents:
-
Substrate: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Base: TMPMgCl·LiCl (1.0 M in THF/Toluene) (1.2 eq)
-
Quench: Iodine (
) (1.3 eq) dissolved in dry THF. -
Solvent: Anhydrous THF (10 vol).
Procedure:
-
Charge the substrate and anhydrous THF into a reactor under N2 atmosphere.
-
Cool the mixture to -20°C .
-
Dose TMPMgCl·LiCl slowly over 1 hour. Note: Maintain internal temp < -15°C.
-
Stir at -20°C for 30 minutes. (The magnesiated intermediate is stable at this temp).
-
Prepare the Iodine solution in a separate vessel.
-
Transfer the Iodine solution into the reactor slowly. Exotherm Warning: This reaction is fast.
-
Warm to Room Temperature (RT) over 1 hour.
-
Quench with aqueous Na2S2O3 (Sodium thiosulfate) to destroy excess iodine (indicated by color change from dark purple/brown to yellow/orange).
-
Workup: Extract with EtOAc, wash with Brine, dry over MgSO4.
References
-
Regioselectivity of Halogenation
- Title: Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds (US Patent 2017/0233397).
-
Electrophilic Substitution at C5
-
Magnesiate Bases for Scale-Up
- Title: Full functionalization of the 7-azaindole scaffold by selective metal
- Source: Chemical Communic
-
URL:[Link]
- Relevance: Provides the basis for the -20°C TMPMgCl·LiCl protocol.
Sources
Reference Data & Comparative Studies
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine versus other JAK1 inhibitors.
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine versus other JAK1 inhibitors.
An In-Depth Comparative Guide to JAK1 Inhibitors: The Rise of the Pyrrolo[2,3-d]pyrimidine Scaffold
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of Janus Kinase 1 (JAK1) inhibitors, with a particular focus on the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold. We will explore how this core structure, found in molecules ranging from early-stage intermediates like 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine to approved drugs, has been pivotal in developing potent and selective JAK inhibitors. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced differences in potency, selectivity, and functional activity that define the current landscape of JAK1-targeted therapies.
The Central Role of JAK1 in Immune Signaling
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases essential for mediating signals from a wide array of cytokines and growth factors.[1] These signals are critical for immune cell development, activation, and function. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the principal mechanism through which these extracellular signals are transduced to the nucleus to regulate gene expression.
JAK1 plays a crucial role by pairing with other JAK family members to mediate the signaling of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and common gamma-chain (γc) cytokines.[2][3] Its central involvement in autoimmune and inflammatory conditions has made it a prime therapeutic target.
Caption: The canonical JAK-STAT signaling pathway.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure
The 7H-pyrrolo[2,3-d]pyrimidine core is a deazapurine analogue that has proven to be an exceptionally effective scaffold for designing ATP-competitive kinase inhibitors.[4] Its structure serves as a hinge-binding motif, allowing for potent and specific interactions within the ATP-binding pocket of JAK enzymes. Molecules like 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are critical chemical intermediates used in the synthesis of more complex derivatives through reactions like Suzuki couplings, enabling the exploration of structure-activity relationships.[5]
The first-generation JAK inhibitor, Tofacitinib , is built upon this scaffold and demonstrates potent inhibition of JAK1 and JAK3.[2][6][7] While highly effective, its broader inhibition profile, which includes JAK2 to a lesser extent, led to the hypothesis that more selective JAK1 inhibition could offer an improved safety profile by avoiding effects on JAK2-mediated erythropoiesis and JAK3-dependent immunosurveillance.[8][9] This spurred the development of second-generation, JAK1-selective inhibitors.
Comparative Analysis of Leading JAK1 Inhibitors
The key to differentiating JAK inhibitors lies in their relative potency and selectivity across the four JAK family members. An ideal JAK1-selective inhibitor potently blocks JAK1-mediated pathways while sparing JAK2, JAK3, and TYK2.
Biochemical Potency and Selectivity Profile
Biochemical assays using isolated recombinant enzymes are the first step in characterizing an inhibitor's intrinsic potency (measured as IC50, the concentration required to inhibit 50% of the enzyme's activity).
| Inhibitor | Class | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1 Selectivity over JAK2 | JAK1 Selectivity over JAK3 |
| Tofacitinib | Pan-JAK (JAK1/3) | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 | ~1x | ~0.5x (less selective) |
| Upadacitinib | JAK1-Selective | 43 - 47 | 109 - 120 | 2100 - 2300 | 4700 | ~2.5x - 3x | ~49x - 60x |
| Filgotinib | JAK1-Selective | 629 (cellular) | 17,500 (cellular) | >10,000 | >10,000 | ~30x | >15x |
| Abrocitinib | JAK1-Selective | 29 | 803 | >10,000 | 1250 | ~28x | >340x |
Note: IC50 values are compiled from various sources and can differ based on assay conditions. The values for Filgotinib are from cellular assays, which often show greater selectivity than biochemical assays.[8][9][10][11][12]
Expert Insights:
-
Tofacitinib shows potent inhibition of JAK1, JAK2, and JAK3, classifying it as a pan-JAK inhibitor with a preference for JAK1 and JAK3.[10]
-
Upadacitinib was designed for greater JAK1 selectivity. While biochemical assays show only a modest ~2.5-fold selectivity over JAK2, cellular assays demonstrate a much greater functional selectivity of approximately 60-fold.[8] This highlights the importance of assessing inhibitor activity in a cellular context.
-
Filgotinib exhibits the greatest selectivity for JAK1 over other JAK family members in functional cellular assays.[13][14] This high degree of selectivity is proposed to contribute to its differentiated safety and efficacy profile.[13]
-
Abrocitinib , another highly selective JAK1 inhibitor, is thought to modulate multiple cytokines involved in the pathophysiology of atopic dermatitis, including IL-4, IL-13, IL-31, and IFN-γ.[3][15][16]
Cellular and In Vivo Implications
The true therapeutic potential of a JAK inhibitor is determined by its activity in a complex biological system.
-
Pan-JAK vs. JAK1-Selective Inhibition: Real-world studies have suggested that JAK1-selective inhibitors like Upadacitinib and Filgotinib may have higher treatment retention rates compared to pan-JAK inhibitors such as Tofacitinib and Baricitinib in patients with chronic inflammatory arthritis.[17][18][19] This could be attributed to differences in efficacy or adverse event profiles stemming from their distinct selectivity.[17]
-
Functional Consequences of Selectivity: The greater selectivity of Filgotinib for JAK1-dependent signaling pathways compared to JAK2- and JAK3-dependent pathways provides a mechanistic rationale for its clinical profile.[13][14][20] Similarly, the enhanced selectivity of Upadacitinib for JAK1 is designed to maximize efficacy in diseases like rheumatoid arthritis while minimizing effects on reticulocytes (a JAK2-mediated process) and Natural Killer (NK) cells (a JAK3-mediated process).[8]
Standardized Protocols for Inhibitor Evaluation
To ensure data comparability and reproducibility, standardized experimental workflows are essential. The following protocols outline the core assays used to characterize and compare JAK inhibitors.
Caption: A typical discovery workflow for a novel JAK inhibitor.
Protocol: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol determines the direct inhibitory effect of a compound on isolated JAK enzyme activity.
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific JAK kinase by 50%.
-
Materials: Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes; ATP; suitable peptide substrate; kinase buffer; test compounds serially diluted in DMSO; detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare a reaction plate by adding kinase buffer, the specific JAK enzyme, and the peptide substrate to each well.
-
Add serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km value).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagents as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Self-Validation: The inclusion of appropriate controls and reference compounds (e.g., Tofacitinib) ensures the assay is performing correctly and allows for cross-comparison of results.
Protocol: Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay measures the functional consequence of JAK inhibition within a relevant cellular environment.
-
Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation in primary cells (e.g., human whole blood) or cell lines.
-
Materials: Fresh human whole blood or isolated PBMCs; specific cytokines (e.g., IL-6 for JAK1/2, IL-4 for JAK1/3); test compounds; RBC lysis buffer; fixation/permeabilization buffers; fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT1, anti-pSTAT3); flow cytometer.
-
Procedure:
-
Aliquot whole blood into tubes and pre-incubate with serially diluted test compounds for a defined period (e.g., 30 minutes) at 37°C.
-
Stimulate the cells by adding a specific cytokine at a pre-titrated concentration (e.g., IL-6 to assess the JAK1/JAK2 pathway). Include unstimulated and stimulated controls.
-
Incubate for a short period (e.g., 15-20 minutes) at 37°C to allow for STAT phosphorylation.
-
Immediately fix the cells to preserve the phosphorylation state.
-
Lyse red blood cells and permeabilize the remaining leukocytes.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.
-
Acquire data on a flow cytometer, gating on the cell population of interest (e.g., lymphocytes or monocytes).
-
Calculate the percent inhibition of the pSTAT signal relative to the stimulated control and determine the IC50 value.
-
-
Causality: This assay directly links the compound's activity to the inhibition of a specific, disease-relevant signaling pathway, providing a crucial bridge between biochemical potency and physiological effect.[13][14]
Conclusion
The development of JAK inhibitors has marked a significant advancement in the treatment of autoimmune and inflammatory diseases. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, exemplified by its use in synthesizing both foundational molecules and highly selective clinical candidates, has been instrumental in this progress. While early compounds like Tofacitinib demonstrated broad efficacy, the field has evolved towards designing highly selective JAK1 inhibitors such as Upadacitinib, Filgotinib, and Abrocitinib.
The comparative data clearly show that while all are potent JAK1 inhibitors, they possess distinct selectivity profiles. This selectivity, born from subtle modifications to a core chemical structure, translates into different functional consequences at the cellular level and may underpin the differentiated clinical profiles observed. For researchers in the field, understanding these differences through rigorous biochemical and cellular characterization is paramount to developing the next generation of safer and more effective immunomodulatory therapies.
References
-
Traves, P. G., Murray, B., Campigotto, F., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. Available at: [Link]
-
Danese, S., Argollo, M., Le Berre, C., et al. (2019). JAK inhibition for inflammatory bowel disease: a hub for multiple inflammatory cytokines. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
-
Cutolo, M., & Meroni, M. (2013). Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis. Dovepress. Available at: [Link]
-
McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. Available at: [Link]
-
Behrens, F., et al. (2024). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology. Available at: [Link]
-
Leon, L., Bermejo, P. P., Laredo, L., et al. (2025). JAK1-selective inhibitors versus pan-JAK inhibitors: comparative real-world study of drug retention in chronic inflammatory arthritis. Therapeutic Advances in Musculoskeletal Disease. Available at: [Link]
-
Boyle, D. L., et al. (2015). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases. Available at: [Link]
-
Supa-Amornkul, S., et al. (2018). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. Journal of Chemical Information and Modeling. Available at: [Link]
-
BioSpace. (2020). Pfizer's JAK1 Inhibitor Abrocitinib Hits the Mark in Fourth Atopic Dermatitis Trial. BioSpace. Available at: [Link]
-
Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology. Available at: [Link]
-
Megna, M., et al. (2023). Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis. Pharmaceutics. Available at: [Link]
-
Tanaka, Y. (2022). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Modern Rheumatology. Available at: [Link]
-
Namour, F., et al. (2015). AB0494 Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar PK and PD Profiles in Japanese and Caucasian Healthy Volunteers. Annals of the Rheumatic Diseases. Available at: [Link]
-
Tasset, C., et al. (2015). Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar Pharmacokinetics and Pharmacodynamics Profiles in Japanese and Caucasian Healthy Volunteers. ACR Meeting Abstracts. Available at: [Link]
-
Namour, F., et al. (2015). AB0494 Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar PK and PD Profiles in Japanese and Caucasian Healthy Volunteers. ResearchGate. Available at: [Link]
-
Fitch, E. (2020). Phase 3 results show abrocitinib safe, effective for atopic dermatitis. Dermatology Times. Available at: [Link]
-
Searcy, R., et al. (2020). Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. Drugs in Context. Available at: [Link]
-
Patsnap Synapse. (2024). Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. Patsnap Synapse. Available at: [Link]
-
Leon, L., et al. (2025). JAK1-selective inhibitors versus pan-JAK inhibitors. Semantic Scholar. Available at: [Link]
-
Leon, L., et al. (2025). (PDF) JAK1-selective inhibitors versus pan-JAK inhibitors: comparative real-world study of drug retention in chronic inflammatory arthritis. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). 211675Orig1s000. accessdata.fda.gov. Available at: [Link]
-
Patel, H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
S, S., et al. (2021). Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. ResearchGate. Available at: [Link]
- Flanagan, M. E., et al. Pyrrolo[2,3-D]pyrimidine compounds. Google Patents.
-
Li, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie. Available at: [Link]
-
Zhang, T., et al. (2018). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Obaid, A. M., et al. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry. Available at: [Link]
-
Illig, C. R., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]
- Vaz, R. J., et al. Substituted (7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino compounds useful as jak1 inhibitors. Google Patents.
Sources
- 1. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - Drugs in Context [drugsincontext.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. pfizer.com [pfizer.com]
- 4. ijsred.com [ijsred.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. dovepress.com [dovepress.com]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Pfizer’s JAK1 Inhibitor Abrocitinib Hits the Mark in Fourth Atopic Dermatitis Trial - BioSpace [biospace.com]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. JAK1-selective inhibitors versus pan-JAK inhibitors: comparative real-world study of drug retention in chronic inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Publish Comparison Guide: Validating Binding Affinity of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Publish Comparison Guide: Validating Binding Affinity of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This guide outlines the validation framework for 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a critical halogenated scaffold used in kinase inhibitor discovery.
Executive Summary
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1638763-31-1) is a potent 7-deazapurine scaffold. Unlike its non-halogenated parent, the inclusion of an iodine atom at the C6 position introduces a high-density electron-withdrawing group capable of forming halogen bonds with carbonyl oxygen atoms in the kinase hinge region or gatekeeper residues.
This guide provides a rigorous experimental framework to validate its binding affinity (
The "Why" Behind the Validation
Researchers validate this specific compound to:
-
Quantify Halogen Bonding: Determine if the C6-Iodine contributes to enthalpy (
) via halogen bonding. -
Assess Steric Fit: Verify that the bulky iodine atom does not clash with the target's hydrophobic pocket (e.g., in CLK1, DYRK1A, or RET kinases).
-
Fragment Screening: Use it as a high-efficiency fragment (
) for fragment-based drug discovery (FBDD).
Comparative Analysis: The Product vs. Alternatives
To objectively validate performance, you must compare the 6-Iodo compound against a Negative Control (Parent) and a Positive Control (Reference Standard).
| Feature | Target Compound (6-Iodo) | Alternative A (Parent Scaffold) | Alternative B (Tofacitinib / Reference) |
| Structure | 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
| Role | Halogenated Probe / Fragment | Negative Control (Steric/Electronic null) | Clinical Benchmark (JAK Inhibitor) |
| Binding Mechanism | Hinge H-bonds + C6-Halogen Bond | Hinge H-bonds only | Hinge H-bonds + Solvent Shell Interactions |
| Exp.[1] Affinity ( | High nM to Low | Low | Low nM (Potent) |
| Residence Time | Extended (Due to heavy atom effect) | Fast Off-rate | Optimized for specific target |
| Solubility | Moderate (DMSO required) | High | Moderate |
Key Insight: If the 6-Iodo compound shows a 10-fold improvement in
Experimental Validation Framework
To ensure scientific integrity, we utilize an Orthogonal Assay Strategy . You must not rely on a single method.
Workflow Visualization
The following diagram illustrates the logical flow for validating the binding mechanism, moving from screening to kinetic characterization.
Caption: Orthogonal validation workflow ensuring false positives from aggregation are eliminated before kinetic profiling.
Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR)
Objective: Determine kinetic constants (
Materials:
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
-
Ligand: Purified Kinase Domain (e.g., DYRK1A, CLK1, or JAK3) >95% purity.
-
Analyte: 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dissolved in 100% DMSO, diluted to running buffer).
Step-by-Step Methodology:
-
Immobilization:
-
Activate surface with EDC/NHS.
-
Inject protein (Ligand) at 10 µg/mL in 10 mM Sodium Acetate (pH 4.5-5.5) to reach ~2000 RU (Response Units).
-
Block remaining sites with Ethanolamine.
-
Reference Channel: Activate and block without protein.
-
-
Sample Preparation:
-
Prepare a 10 mM stock of the 6-Iodo compound in DMSO.
-
Critical Step: Perform a "Solvent Correction" curve. Prepare running buffer (e.g., HBS-EP+) with varying DMSO concentrations (4.5% to 5.5%) to correct for bulk refractive index changes.
-
Dilute compound to a concentration series: 0, 0.1, 0.3, 1, 3, 10, 30 µM in Running Buffer (final DMSO fixed at 5%).
-
-
Injection Cycle:
-
Association: Inject analyte for 60–120 seconds at 30 µL/min.
-
Dissociation: Switch to running buffer for 120–300 seconds.
-
Regeneration: Usually not needed for small molecules (fast off-rate); if necessary, use mild pulse of 10 mM Glycine pH 2.5.
-
-
Data Analysis:
-
Double-reference the data: (Active Channel – Reference Channel) – (Buffer Blank).
-
Fit to a 1:1 Langmuir Binding Model .
-
Validation Check: The
should be consistent across concentrations. If increases linearly with concentration, it indicates non-specific binding (failed validation).
-
Protocol B: Thermal Shift Assay (TSA)
Objective: Rapidly assess if the compound stabilizes the protein fold (Thermodynamics).
-
Mix: 2 µM Protein + 5x SYPRO Orange dye + Compound (10 µM and 50 µM).
-
Control: Protein + DMSO (Negative).
-
Run: Ramp temperature from 25°C to 95°C (0.3°C/step) in a qPCR machine.
-
Result: Calculate
.-
Interpretation: A
confirms specific binding.
-
Mechanism of Action: The Halogen Bond
The 6-Iodo substituent is not merely a space-filler. In the context of pyrrolo[2,3-d]pyrimidines, it often targets the "gatekeeper" residue or the hinge region backbone carbonyl.
Caption: Schematic interaction map. The C6-Iodine forms a directional halogen bond (sigma hole) with nucleophilic residues, enhancing selectivity.
Troubleshooting & Expert Tips
-
Solubility Issues: 7-deazapurines can stack in solution. If SPR traces look "boxy" (square wave) with no exponential curvature, you are seeing aggregation, not binding. Solution: Add 0.05% Tween-20 or Triton X-100 to the buffer.
-
False Positives in TSA: Iodine is a heavy atom and can quench fluorescence. If you see lower fluorescence signal but no shift, the compound might be interfering with the dye. Solution: Verify with NanoDSF (intrinsic tryptophan fluorescence).
-
Stoichiometry: Ensure the molar ratio in X-ray co-crystallography is high (10:1 compound:protein) to ensure occupancy of the iodine in the pocket, as the iodine can be labile or disordered if not tightly bound.
References
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[2] Link
-
Wilcken, R., et al. (2013). Halogen Bonding in High-Throughput Screening: Using the Sigma Hole. Journal of Medicinal Chemistry. Link
-
Gollner, A., et al. (2016). 7-Deazapurines as Potent Kinase Inhibitors: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. Link
-
Fedorov, O., et al. (2011). A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome. Proceedings of the National Academy of Sciences. Link
-
PubChem Compound Summary. (2025). 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1638763-31-1).[1] National Center for Biotechnology Information. Link
Sources
The Kinase Selectivity Profile of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Comparative Guide
The Kinase Selectivity Profile of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure, serving as the foundation for numerous potent and selective inhibitors targeting a diverse array of kinases. This guide provides a comprehensive analysis of the anticipated kinase selectivity profile of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a specific derivative of this versatile scaffold.
Due to the novelty of this particular compound, direct experimental data on its comprehensive kinase selectivity is not yet publicly available. Therefore, this guide will leverage a data-driven approach, drawing upon the extensive body of research on structurally related 7H-pyrrolo[2,3-d]pyrimidine derivatives to project a likely selectivity profile. We will compare this inferred profile against well-characterized inhibitors, providing a framework for understanding its potential therapeutic applications and off-target effects.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP.[1] This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site. The versatility of this scaffold lies in the ability to introduce various substituents at different positions of the ring system, thereby fine-tuning the inhibitor's potency and selectivity for specific kinases.[2][3][4]
Substitutions at the C4, C5, C6, and N7 positions have been extensively explored, leading to the discovery of inhibitors targeting a wide range of kinase families, including:
-
Tyrosine Kinases: EGFR, VEGFR, BTK, CSF1R, RET, JAK1[4][5][6][7][8]
-
Serine/Threonine Kinases: CK1α, Aurora A, PERK, PKB (Akt), PAK4[2][9][10][11]
The specific substitutions of an iodo group at the C6 position and a methyl group at the N7 position in 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are expected to significantly influence its kinase interaction profile. The iodine atom, a large and moderately electronegative halogen, can participate in halogen bonding and occupy hydrophobic pockets within the kinase active site. The N7-methylation can impact the planarity and solubility of the molecule, as well as its interaction with the ribose-binding pocket.
Projected Kinase Selectivity Profile and Comparison
Based on the structure-activity relationship (SAR) data from published studies on related 6-substituted and 7-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, we can project a potential selectivity profile for 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
It is anticipated that this compound will exhibit inhibitory activity against members of the tyrosine kinase and serine/threonine kinase families. The table below presents a comparison of the projected activity of our topic compound with established pyrrolo[2,3-d]pyrimidine-based inhibitors.
| Kinase Target | 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Projected) | Tofacitinib (JAK Inhibitor) | GSK2606414 (PERK Inhibitor) | Compound B16 (Btk Inhibitor)[4] |
| Primary Target(s) | Likely potent against specific members of the tyrosine and/or serine/threonine kinase families. Further screening is required for confirmation. | JAK1, JAK2, JAK3 | PERK | Btk |
| IC50 (nM) | - | JAK1: 1, JAK2: 20, JAK3: 5 | PERK: <10 | Btk: 21.7 |
| Selectivity Profile | Expected to show selectivity, but the precise panel is unknown. The 6-iodo substitution may confer unique selectivity. | Pan-JAK inhibitor with higher potency for JAK1 and JAK3. | Highly selective for PERK over other kinases.[9] | Moderately selective over closely related kinases.[4] |
| Potential Therapeutic Area | Oncology, Inflammation, Autoimmune Diseases | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | Neurodegenerative diseases, Cancer | Rheumatoid Arthritis[4] |
Rationale for Projected Profile:
-
6-Aryl Substitutions: Studies on 6-arylated pyrrolopyrimidines have demonstrated potent inhibition of CSF1R and EGFR.[7] The 6-iodo group, while not an aryl group, is a bulky substituent that could occupy similar pockets.
-
N7-Methylation: The N7-methyl group is present in the highly selective PERK inhibitor GSK2606414, suggesting this modification is compatible with potent and selective inhibition.[9]
-
General Kinase Activity: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a known hinge-binder for a multitude of kinases. The specific substitutions will modulate the affinity for different kinase active sites.
Key Signaling Pathways Potentially Modulated
The kinases likely to be inhibited by 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are key regulators of critical cellular processes. Understanding these pathways is essential for predicting the compound's biological effects.
CSF1R Signaling
Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[7][14] Dysregulation of CSF1R signaling is implicated in various inflammatory diseases and cancers.[15]
Caption: CSF1R signaling pathway.
Inhibition of CSF1R would be expected to reduce the number and activity of tumor-associated macrophages (TAMs), which often promote tumor growth and suppress the anti-tumor immune response.[15]
BTK Signaling in B-Cells
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling.[4] It is a validated target for the treatment of B-cell malignancies and autoimmune diseases.
Caption: BTK signaling pathway in B-cells.
Inhibition of BTK would block B-cell activation, proliferation, and survival, making it a promising strategy for treating diseases like rheumatoid arthritis.[4]
Experimental Protocol: Kinase Selectivity Profiling
To experimentally determine the kinase selectivity profile of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a comprehensive screening against a panel of purified kinases is required. The following is a generalized, step-by-step protocol for a typical in vitro kinase inhibition assay.
Workflow for Kinase Inhibition Assay
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1 H-Pyrazolo[3,4- d]pyrimidin-4-amine-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
A Guide to Establishing Reproducible Biological Data for Novel Kinase Inhibitors: A Case Study with 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
A Guide to Establishing Reproducible Biological Data for Novel Kinase Inhibitors: A Case Study with 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Introduction: The cornerstone of impactful preclinical research is data reproducibility.[1] In the competitive landscape of drug discovery, particularly in kinase inhibitor development, the ability to generate robust, consistent, and reliable data is paramount.[1] This guide addresses the critical challenge of data reproducibility, not by reviewing existing data, but by establishing a comprehensive framework for its generation. We will use the novel compound, 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, as a case study to illustrate this process.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its structural similarity to adenosine triphosphate (ATP).[2][3] Derivatives of this scaffold have been developed as potent inhibitors for a range of kinases, including Bruton's tyrosine kinase (Btk), Janus kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[2][4][5] Given this precedent, our hypothetical goal is to characterize 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a potential inhibitor of the Janus kinase (JAK) family.
To ground our study in a real-world context, we will compare our novel compound against a "gold standard" — Tofacitinib. Tofacitinib is an FDA-approved pan-JAK inhibitor, also based on the pyrrolo[2,3-d]pyrimidine scaffold, used in the treatment of rheumatoid arthritis and other autoimmune diseases.[6][7][8] This comparative approach will allow us to benchmark the performance and establish a target data profile for our novel compound.
Part 1: The Foundation of Reproducibility - Physicochemical Characterization
Before any biological assay is performed, the integrity of the test compound must be unequivocally established. Biological variability is often wrongly accused when the root cause of irreproducibility lies in the quality of the chemical matter itself.[9][10] Knowledge of a compound's physicochemical properties is essential for designing rational drug formulations and interpreting biological data accurately.[11][12][13]
Protocol 1: Comprehensive Quality Control (QC) of the Test Compound
Objective: To verify the identity, purity, and stability of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Methodology:
-
Identity Verification (Nuclear Magnetic Resonance - NMR):
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
Causality: The resulting spectra should be consistent with the expected chemical structure. The presence of an aromatic NH proton signal between 8.7-13.0 ppm would be a key indicator for the pyrrolo[2,3-d]pyrimidine core.[14] Any unexpected signals could indicate impurities or structural incorrectness.
-
-
Purity Assessment (High-Performance Liquid Chromatography - HPLC & Mass Spectrometry - LC-MS):
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Inject onto a reverse-phase HPLC column (e.g., C18) coupled to both a UV detector and a mass spectrometer.
-
Run a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Causality: The HPLC chromatogram will quantify the purity of the compound by measuring the area under the curve of the main peak relative to any impurity peaks. A purity level of >95% is the minimum standard for in vitro assays. The mass spectrometer will confirm the molecular weight of the primary peak, validating its identity.
-
-
Solubility and Stability Assessment:
-
Aqueous solubility can be determined using nephelometry or HPLC-based methods.[12] Low solubility can be a major obstacle in obtaining reliable biological data.[12]
-
Assess stability in the primary assay buffer by incubating the compound at the final assay concentration and temperature for the duration of the experiment, followed by LC-MS analysis to detect any degradation.
-
Causality: Unstable compounds or those that precipitate in assay buffer will lead to highly variable and artifactual results. Understanding these properties is crucial for designing reliable experiments.[9]
-
| Parameter | Specification | Method | Rationale |
| Identity | Consistent with proposed structure | ¹H and ¹³C NMR | Confirms the correct molecule is being tested. |
| Purity | ≥ 95% | HPLC-UV | Ensures that observed biological activity is not due to impurities. |
| Molecular Weight | Matches theoretical mass ± 0.1 Da | LC-MS | Provides orthogonal confirmation of identity. |
| Aqueous Solubility | Quantified (e.g., >50 µM in buffer) | Nephelometry/HPLC | Prevents compound precipitation and ensures accurate concentrations in assays.[12] |
| Stability | <10% degradation over assay duration | LC-MS | Guarantees that the compound concentration remains constant throughout the experiment. |
Part 2: Establishing a Reproducible Biochemical Profile
The first step in biological characterization is to determine if the compound directly interacts with its intended target in a purified, cell-free system.[15] This is typically achieved by measuring the compound's ability to inhibit the enzymatic activity of the target kinase.
The JAK-STAT Signaling Pathway
Janus kinases are critical components of cytokine signaling.[6] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. Our goal is to inhibit the initial JAK-mediated phosphorylation event.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a target kinase (e.g., JAK3) and compare it to Tofacitinib.
Methodology: We will use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.[16][17]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare recombinant human JAK3 enzyme, a suitable peptide substrate (e.g., poly(Glu,Tyr)), and ATP at a concentration near its Km value to ensure sensitive detection of ATP-competitive inhibitors.
-
Causality: Using ATP at its Km makes it easier for a competitive inhibitor to compete for the binding site, providing a more accurate IC50 value for this class of compound.[18]
-
-
Compound Plating:
-
Perform a serial dilution of the test compound and Tofacitinib in DMSO, then dilute into the assay buffer. A typical starting concentration is 10 µM.
-
Include "high" (DMSO vehicle only) and "low" (no enzyme) controls.
-
Causality: A precise dilution series is critical for generating a reliable dose-response curve. The controls define the dynamic range of the assay.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP solution to the compound plate.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Causality: Incubation time and temperature must be kept consistent across all plates and experiments to ensure reproducibility.[19]
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the high and low controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Causality: Proper statistical analysis is essential. The Z'-factor, a measure of assay quality, should be calculated and must be > 0.5 for the data to be considered robust.[20]
-
Caption: Workflow for the ADP-Glo™ biochemical IC50 assay.
Comparative Biochemical Data (Hypothetical)
| Compound | Target | IC50 (nM) ± SD (n=3) | Z'-Factor |
| 6-Iodo-7-methyl-7H-pyrrolo\n[2,3-d]pyrimidin-4-amine | JAK3 | 8.5 ± 1.2 | 0.85 |
| Tofacitinib (Reference) | JAK3 | 5.2 ± 0.8 | 0.88 |
This table demonstrates how to present the data clearly. The standard deviation (SD) and number of independent experiments (n) are crucial metrics for assessing reproducibility.
Part 3: Assessing Reproducibility in a Cellular Context
While a biochemical assay confirms direct target engagement, a cell-based assay is necessary to determine a compound's activity in a more physiologically relevant environment.[21] It accounts for factors like cell permeability and competition with high intracellular ATP concentrations.
Protocol 3: Cellular Target Engagement Assay (EC50 Determination)
Objective: To measure the half-maximal effective concentration (EC50) for the inhibition of cytokine-induced STAT3 phosphorylation in a relevant human cell line (e.g., TF-1 erythroblast cells).
Methodology:
-
Cell Culture and Plating:
-
Culture TF-1 cells under standard conditions. Crucially, cell line identity must be authenticated (e.g., via STR profiling) and cells must be routinely tested for mycoplasma contamination.[22]
-
Starve cells of growth factors to reduce basal STAT phosphorylation.
-
Plate cells in 96-well plates.
-
Causality: Inconsistent cell culture practices, such as high passage numbers or contamination, are a major source of irreproducibility in cell-based assays.[23]
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the test compound and Tofacitinib for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a cytokine that signals through JAKs, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes).
-
Causality: The concentration of IL-6 and the stimulation time should be optimized to produce a robust and consistent pSTAT3 signal.
-
-
Lysis and Detection:
-
Lyse the cells and quantify the level of phosphorylated STAT3 (pSTAT3) and total STAT3 using a method like homogeneous time-resolved fluorescence (HTRF) or a sandwich ELISA.
-
Causality: Measuring both pSTAT3 and total STAT3 allows for normalization, correcting for any well-to-well variability in cell number.
-
-
Data Analysis:
-
Calculate the ratio of pSTAT3 to total STAT3.
-
Normalize the data and plot against the log of compound concentration to determine the EC50 value.
-
Comparative Cellular Data (Hypothetical)
| Compound | Cell Line | Endpoint | EC50 (nM) ± SD (n=3) |
| 6-Iodo-7-methyl-7H-pyrrolo\n[2,3-d]pyrimidin-4-amine | TF-1 | pSTAT3 Inhibition | 125 ± 22 |
| Tofacitinib (Reference) | TF-1 | pSTAT3 Inhibition | 98 ± 15 |
Part 4: Ensuring Trustworthiness through Orthogonal Validation
A key principle of generating trustworthy data is to validate findings using an orthogonal method—one that relies on a different technology or measures a different physical principle.[20][24] This protects against technology-specific artifacts. For kinase inhibitors, a common orthogonal approach is to confirm direct binding in addition to enzymatic inhibition.
Protocol 4: Biophysical Binding Assay (e.g., Thermal Shift Assay)
Objective: To confirm direct binding of the compound to the kinase domain and determine a dissociation constant (Kd) or thermal shift (ΔTm).
Methodology: A thermal shift assay measures the change in the melting temperature (Tm) of a protein upon ligand binding.
-
Reaction Setup: Mix the recombinant kinase with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Compound Addition: Add the test compound across a range of concentrations.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: As the protein unfolds, the dye binds and fluorescence increases. The midpoint of this transition is the Tm. A binding ligand will stabilize the protein, resulting in a positive shift in the melting temperature (ΔTm).
-
Causality: This method directly measures the physical interaction between the compound and the target protein, independent of enzymatic activity.[25] A positive ΔTm provides strong, orthogonal evidence that the compound is a true binder and not an assay artifact.
Caption: The logic of orthogonal assay validation for data confidence.
Conclusion and Summary
Establishing a reproducible biological dataset for a novel compound like 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a systematic process. It begins with rigorous physicochemical characterization and proceeds through a tiered system of biochemical and cellular assays. Each step must be built on a foundation of standardized protocols, appropriate controls, and transparent data analysis. By incorporating orthogonal validation methods and benchmarking against established drugs like Tofacitinib, researchers can build a high-confidence data package that is robust, reliable, and, most importantly, reproducible. The principles and protocols outlined in this guide provide a clear path to achieving this standard.
Final Comparative Summary (Hypothetical Data)
| Parameter | 6-Iodo-7-methyl-7H-pyrrolo\n[2,3-d]pyrimidin-4-amine | Tofacitinib (Reference) |
| Purity (HPLC) | >98% | >99% |
| Biochemical IC50 (JAK3) | 8.5 nM | 5.2 nM |
| Cellular EC50 (pSTAT3) | 125 nM | 98 nM |
| Orthogonal Binding (ΔTm) | +7.2 °C | +8.5 °C |
References
-
Wick, P. et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Cronk, D. (2019). Optimizing Assay Development. Biocompare. Available at: [Link]
-
Choubey, S. K. et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. Available at: [Link]
-
Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks. Available at: [Link]
-
Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Available at: [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]
-
Scott, C. et al. (2015). Building a Robust Biological Assay for Potency Measurement. BioProcess International. Available at: [Link]
-
Lab Manager. (2025). Ensuring Reproducibility in Biological Research. Available at: [Link]
-
Chen, L. et al. (2018). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]
-
Petersen, E. J. et al. (2021). Resources for developing reliable and reproducible in vitro toxicological test methods. PMC. Available at: [Link]
-
Admescope. (2022). Remember to characterize the physicochemical parameters of your compounds early on. Available at: [Link]
-
Wager, T. T. et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
National Center for Advancing Translational Sciences (NCATS). (2024). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Available at: [Link]
-
Sittampalam, G. S. et al. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC. Available at: [Link]
-
In Vitro Technologies. (2023). How do you ensure robust, reliable, and reproducible results?. Available at: [Link]
-
Vollmar, M. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]
-
Jägle, S. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Pion Inc. (n.d.). Physicochemical Characterization. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The Screening and Design of Allosteric Kinase Inhibitors. Available at: [Link]
-
Meeprasert, A. et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Available at: [Link]
-
Wissing, J. et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC. Available at: [Link]
-
Al-Obaidi, A. M. J. et al. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Preprints.org. Available at: [Link]
-
Wissing, J. et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y. et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. Available at: [Link]
-
Llorente, I. et al. (2024). JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle. EMBO Molecular Medicine. Available at: [Link]
-
Gangjee, A. et al. (2017). Design and synthesis of 6-substituted-4-phenylsubstituted-7H-pyrrolo[2,3- d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Forster, M. et al. (2016). Structures of Tofacitinib 1, Lead Compound 2, and Novel JAK3 Inhibitors. ResearchGate. Available at: [Link]
-
Grembiale, R. D. et al. (2014). Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis. Therapeutics and Clinical Risk Management. Available at: [Link]
-
Johnson, S. M. et al. (2018). 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. PMC. Available at: [Link]
-
Ashton, T. D. et al. (2018). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC. Available at: [Link]
-
Collins, I. et al. (2008). Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration. PubMed. Available at: [Link]
-
Sharma, P. et al. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Available at: [Link]
-
Kouhkan, M. et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. Available at: [Link]
-
Patel, H. et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
El-Morsy, A. M. et al. (2025). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. Available at: [Link]
Sources
- 1. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 7. JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle | Life Science Alliance [life-science-alliance.org]
- 8. Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. admescope.com [admescope.com]
- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 11. openaccessebooks.com [openaccessebooks.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Physicochemical Characterization | Pion, Inc. [pion-inc.com]
- 14. ijsred.com [ijsred.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. promega.com [promega.com]
- 18. books.rsc.org [books.rsc.org]
- 19. biocompare.com [biocompare.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bioprocessintl.com [bioprocessintl.com]
- 22. Ensuring Reproducibility in Biological Research | Lab Manager [labmanager.com]
- 23. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
Safety & Regulatory Compliance
Personal protective equipment for handling 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Personal protective equipment for handling 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Topic: Content Type: Operational Safety & Handling Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers
Executive Summary & Chemical Context
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1449598-69-5 or related isomers) is a highly functionalized heterocyclic intermediate. It is frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs).
Core Hazards:
-
Bioactivity: High potential for kinase inhibition (biological effect at low doses).
-
Physical State: Fine powder susceptible to static charge and aerosolization.
-
Chemical Reactivity: The C-6 Iodo group is a reactive electrophile/coupling partner, capable of skin sensitization.
Hazard Profiling & Control Banding
Since specific Occupational Exposure Limits (OELs) are rarely established for research intermediates, we apply Control Banding .
| Hazard Domain | Classification (Presumptive) | Risk Driver |
| Inhalation | High Risk | Potent solid intermediate. Dust inhalation provides direct systemic access. |
| Dermal | Moderate-High Risk | Lipophilic nature (heterocycle) facilitates skin absorption; potential sensitizer. |
| Ocular | Moderate Risk | Mechanical irritation (dust) + Chemical irritation (amine/halogen). |
| Ingestion | Low Risk (Operational) | Unlikely in GLP labs, but highly toxic if it occurs (H301/H302 potential). |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." The following matrix is designed to prevent permeation and sensitization.
A. Respiratory Protection (The Critical Barrier)
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Primary Control: All handling must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .
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Secondary PPE (If Hood Sash is Open >10cm):
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Minimum: N95 (NIOSH) or FFP3 (EN 149) disposable respirator.
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Recommended (Quantities >1g): Half-face respirator with P100/HEPA cartridges .
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Rationale: The iodine substituent increases molecular weight, but the particle size of recrystallized heterocycles can be <10 microns, bypassing standard surgical masks.
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B. Dermal Protection (Glove Protocol)
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Material: Nitrile (Minimum 5 mil thickness). Latex is NOT recommended due to poor organic solvent resistance (DMSO/DMF are common solvents for this compound).
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Technique: Double-gloving is mandatory.
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Inner Glove: Bright color (e.g., orange/blue) to act as a breakthrough indicator.
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Outer Glove: Extended cuff (12 inch) to overlap lab coat sleeves.
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Change Frequency: Immediately upon splash; every 60 minutes during active handling.
C. Ocular & Body Protection
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Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders due to potential for airborne dust migration behind the lens.
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Body: Tyvek® Lab Coat or disposable sleeve covers. Cotton lab coats can retain powder in the weave, creating a secondary exposure source in the breakroom/office.
Operational Protocol: Safe Handling Workflow
This protocol minimizes static discharge and aerosol generation.
Step 1: Preparation & Weighing
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Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Halogenated heterocycles are prone to static cling.
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Taring: Tare the receiving vessel (with lid) before adding the compound.
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Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.
Step 2: Solubilization (The "Wetting" Phase)
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Risk:[1][2][3][4] This is the moment of highest permeation risk.
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Solvent: This compound is likely soluble in DMSO or DMF.
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Protocol: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.
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Observation: Once dissolved, the inhalation risk drops, but the dermal permeation risk spikes (DMSO carries solutes through skin).
Step 3: Decontamination
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Wipe all surfaces (balance, hood sash) with a surfactant-based cleaner (e.g., 1% SDS solution) followed by ethanol.
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Why? Ethanol alone may spread the lipophilic powder; surfactant lifts it first.
Visualization: Logic & Workflow
Diagram 1: The Hierarchy of Exposure Control
Caption: Decision logic for selecting controls based on the physical state of the intermediate.
Diagram 2: Emergency Response Workflow
Caption: Immediate actions for spill or exposure events.
Waste Disposal & Deactivation
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Solid Waste: Collect all contaminated consumables (gloves, weighing boats, paper towels) in a dedicated "Cytotoxic/Potent Compound" bin. Do not use general trash.
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Liquid Waste: Segregate into "Halogenated Organic Waste."
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Destruction: High-temperature incineration is the only validated method for complete destruction of the pyrrolopyrimidine core.
References
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
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Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[5] CDC. [Link]
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European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. ECHA.[6] [Link]
